N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-9-6-7-26-13(9)12(22)8-20-14(23)15(24)21-10-2-4-11(5-3-10)25-16(17,18)19/h2-7,12,22H,8H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXNHNAZCVUQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the ethanediamide backbone and the trifluoromethoxyphenyl group. Common reagents used in these reactions include organolithium reagents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring and the ethanediamide backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Functional Implications of Substituents
- Heterocyclic Variations: Thiophene vs. Indole/Thiazolo-triazole: Thiophene (target compound) offers moderate aromaticity and lower steric hindrance compared to indole () or fused thiazolo-triazole (). This may improve membrane permeability but reduce target specificity .
- Electron-Withdrawing Groups: Trifluoromethoxy (target) vs. Trifluoromethyl (): Both are lipophilic, but trifluoromethoxy has a stronger electron-withdrawing effect, possibly influencing receptor binding kinetics .
Hydroxyethyl Group :
Research Findings and Trends
- Synthetic Accessibility : Ethanediamides are typically synthesized via coupling reactions, as seen in (Example 6), where hydroxy-acetyl groups are introduced using activating agents like HATU .
- Challenges : Thioamide derivatives () face metabolic instability, whereas trifluoromethoxy groups (target compound) may offer improved resistance to oxidative metabolism .
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₉F₃N₂O₂S
- Molecular Weight : 341.4 g/mol
- CAS Number : 1448129-76-7
The biological activity of this compound is primarily attributed to its structural features:
- Sulfonamide Group : This group can form hydrogen bonds with active site residues of enzymes, influencing their activity.
- Thiophene Ring : The aromatic nature allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis in bacteria. The specific activity of this compound against various pathogens remains to be fully characterized but suggests potential as an antimicrobial agent.
Enzyme Inhibition
Studies on related compounds suggest that this compound may act as an enzyme inhibitor. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which could be a mechanism through which this compound exerts its biological effects.
Case Studies
- Case Study 1 : A study evaluated the efficacy of a similar thiophene-based sulfonamide in inhibiting the growth of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Case Study 2 : Another investigation focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The compound demonstrated IC50 values comparable to established inhibitors, suggesting potential therapeutic applications in conditions related to enzyme dysregulation.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
